3-(6-Methoxy-3-indolyl)propanoic Acid

Lipophilicity Physicochemical profiling Membrane permeability

3-(6-Methoxy-3-indolyl)propanoic acid (IUPAC: 3-(6-methoxy-1H-indol-3-yl)propanoic acid) is a C6‑methoxylated indole‑3‑propionic acid derivative with molecular formula C₁₂H₁₃NO₃ and molecular weight 219.24 g mol⁻¹. It belongs to the indole‑3‑alkanoic acid family that includes the endogenous metabolite indole‑3‑propionic acid (IPA) and the hormone melatonin.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 81250-93-3
Cat. No. B3387353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxy-3-indolyl)propanoic Acid
CAS81250-93-3
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCC(=O)O
InChIInChI=1S/C12H13NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
InChIKeyDKFJNGSTEWCNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxy-3-indolyl)propanoic Acid (CAS 81250-93-3): Chemical Identity and Baseline Characteristics for Scientific Procurement


3-(6-Methoxy-3-indolyl)propanoic acid (IUPAC: 3-(6-methoxy-1H-indol-3-yl)propanoic acid) is a C6‑methoxylated indole‑3‑propionic acid derivative with molecular formula C₁₂H₁₃NO₃ and molecular weight 219.24 g mol⁻¹ [1]. It belongs to the indole‑3‑alkanoic acid family that includes the endogenous metabolite indole‑3‑propionic acid (IPA) and the hormone melatonin. The 6‑methoxy substitution distinguishes it from the more common 5‑methoxyindole congeners and imparts distinct computed physicochemical properties: XLogP3 = 1.7, topological polar surface area (TPSA) = 62.3 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3 [1].

Why 3-(6-Methoxy-3-indolyl)propanoic Acid Cannot Be Replaced by Generic Indole Propionic Acids in Research and Development


Although structurally related indole‑3‑propionic acids share a common scaffold, the position and nature of ring substitution critically modulate lipophilicity, hydrogen‑bonding capacity and electronic effects, leading to divergent target engagement. For example, the 6‑methoxy group increases computed XLogP3 from 1.4 (unsubstituted IPA) to 1.7 and raises TPSA from 53.1 to 62.3 Ų, directly impacting membrane permeability and off‑target promiscuity [1][2]. These differences preclude simple ‘drop‑in’ replacement in structure–activity relationship (SAR) studies, in vivo models, or synthetic routes where precise substitution is required for scaffold elaboration into pharmacologically active molecules such as PPARα/γ dual agonists [3].

3-(6-Methoxy-3-indolyl)propanoic Acid: Quantifiable Differentiation Evidence Against Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Unsubstituted Indole-3-Propionic Acid

The 6‑methoxy substitution elevates the computed octanol‑water partition coefficient (XLogP3) from 1.4 for indole‑3‑propionic acid (IPA) to 1.7 for the target compound, a 0.3 log unit increase that translates to an approximately two‑fold higher predicted membrane partitioning [1][2]. This difference is relevant for oral absorption and blood‑brain barrier penetration predictions according to Lipinski’s rule‑of‑five framework.

Lipophilicity Physicochemical profiling Membrane permeability

Expanded Topological Polar Surface Area (TPSA) Modulates CNS Permeability Predictions

The target compound exhibits a TPSA of 62.3 Ų compared with 53.1 Ų for unsubstituted IPA, an increase of 9.2 Ų attributable to the methoxy oxygen [1][2]. Both values remain below the 70 Ų threshold often associated with good blood‑brain barrier penetration, but the higher TPSA of the 6‑methoxy derivative predicts a modest reduction in passive CNS entry relative to IPA, offering a tunable parameter for CNS‑exposure optimization.

CNS drug design Physical chemistry ADME prediction

Scaffold Chemotype for Submicromolar Dual PPARα/γ Agonists

Indole propionic acids bearing a 6‑methoxy substituent serve as the core scaffold for potent PPARα/γ dual agonists. Compound 13, which contains the 6‑methoxyindole‑3‑propionic acid substructure, achieved submicromolar dual agonism (EC₅₀ < 1 µM at both PPARα and PPARγ) with selectivity against the δ‑isoform, as reported by Kuhn et al. [1]. Unsubstituted indole‑3‑propionic acid lacks this level of PPARα/γ co‑agonism, underscoring the necessity of the 6‑methoxy decoration for activity.

PPAR agonism Diabetes drug discovery Indole propionic acid scaffold

Differentiation from 5‑Methoxy‑N‑acetyl Melatoninergic Ligands via Absence of Melatonin Receptor Agonism

The 6‑methoxyindole‑3‑propionic acid scaffold lacks the N‑acetyl‑2‑aminoethyl side chain required for high‑affinity melatonin receptor binding. While 6‑methoxy‑N‑acetyl‑tryptamine (6‑methoxy‑melatonin) binds to melatonin receptors with Ki values of 29‑37 nM [1], compounds that replace the N‑acetyl‑2‑aminoethyl moiety with a propionic acid side chain (as in the target compound) are expected to lose sub‑micromolar melatonin receptor affinity based on SAR principles. This structural divergence is critical for applications where melatoninergic off‑target effects must be avoided.

Melatonin receptor Off-target selectivity Indole SAR

Procurement-Driven Application Scenarios for 3-(6-Methoxy-3-indolyl)propanoic Acid Based on Quantifiable Differentiation


Lead Optimization for Submicromolar PPARα/γ Dual Agonists

The 6‑methoxyindole‑3‑propionic acid substructure is a validated pharmacophoric element for submicromolar dual PPARα/γ agonism [3]. Medicinal chemistry teams developing insulin sensitizers for type 2 diabetes or dyslipidemia should prioritize this scaffold to elaborate compound libraries capable of achieving dual agonism with differentiated α/γ EC₅₀ ratios. The scaffold’s X‑ray co‑crystal structure with PPARγ (PDB 2GTK) provides a rational basis for structure‑guided optimization [3].

CNS‑Permeable Fragment Library Design Using Physicochemical Differentiation

With a computed XLogP3 of 1.7 and TPSA of 62.3 Ų—values that reside within the favorable range for CNS exposure—this compound is an attractive fragment for library synthesis targeting neurological targets [1][2]. Its incremental lipophilicity over unsubstituted IPA (ΔXLogP3 = +0.3) allows tunable permeability optimization without pushing logP into ranges associated with higher promiscuity or solubility risk.

Comparative Antioxidant SAR Studies with Indole Propionic Acid Congeners

Given that indole‑3‑propionic acid is a potent hydroxyl‑radical scavenger, the 6‑methoxy derivative provides a structurally precise tool for dissecting the impact of methoxy substitution on radical‑scavenging potency and cytoprotective selectivity [1]. Procurement enables controlled head‑to‑head antioxidant assays (e.g., ORAC, ABTS) to identify substitution patterns that enhance efficacy against specific reactive oxygen species, guiding the design of neuroprotective or anti‑inflammatory leads.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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